2,4-Dimethoxybenzaldehyde

Catalog No.
S596387
CAS No.
613-45-6
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxybenzaldehyde

CAS Number

613-45-6

Product Name

2,4-Dimethoxybenzaldehyde

IUPAC Name

2,4-dimethoxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3

InChI Key

LWRSYTXEQUUTKW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C=O)OC

Synonyms

2,4-dimethoxybenzaldehyde

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OC

The Vanillin assay, also known as the Butanol-HCl assay, utilizes 2,4-Dimethoxybenzaldehyde as a key component. This established method leverages the reaction between the reagent and phlorotannins under acidic conditions, forming a colored product. The absorbance of this colored product at a specific wavelength correlates directly with the concentration of phlorotannins in the sample. This allows researchers to quantify phlorotannins accurately and efficiently in various matrices, including:

  • Seaweed extracts
  • Food products
  • Biological samples

The Vanillin assay, with 2,4-Dimethoxybenzaldehyde as a reagent, offers several advantages:

  • Specificity: The assay exhibits high specificity towards phlorotannins, minimizing interference from other phenolic compounds .
  • Simplicity: The assay is relatively simple and straightforward to perform, requiring minimal equipment and expertise.
  • Sensitivity: The assay is sensitive enough to detect even low concentrations of phlorotannins in different samples.

2,4-Dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O3C_9H_{10}O_3. It consists of a benzene ring substituted with two methoxy groups at the 2 and 4 positions and an aldehyde group at the 1 position. This compound is characterized by its pleasant aromatic odor and is commonly used in various chemical syntheses and applications. The compound is also known for its reactivity with phenolic compounds, particularly in forming colored products when reacting with phlorotannins .

  • Cross Cannizzaro Reaction: This reaction involves the disproportionation of aldehydes in the presence of a strong base. The kinetics of the cross Cannizzaro reaction of 2,4-dimethoxybenzaldehyde with formaldehyde has been studied, demonstrating its ability to undergo this transformation under specific conditions .
  • Reactions with Phenols: The compound reacts specifically with 1,3- and 1,3,5-substituted phenols to yield colored products. This property makes it useful in analytical chemistry for quantifying phenolic compounds .
  • Condensation Reactions: It can also participate in various condensation reactions, forming more complex organic structures.

The biological activity of 2,4-dimethoxybenzaldehyde has been explored in various studies. While specific pharmacological effects are not extensively documented, its structural similarity to other bioactive compounds suggests potential antioxidant and antimicrobial properties. Its use as a reagent for quantifying phlorotannins indicates a role in biochemical assays related to plant phenolics .

Several methods are available for synthesizing 2,4-dimethoxybenzaldehyde:

  • Methylation of Benzaldehyde Derivatives: One common approach involves the methylation of ortho- and para-hydroxybenzaldehydes using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Vilsmeier-Haack Reaction: Another method includes the Vilsmeier-Haack formylation of dimethoxyphenol derivatives, where phosphorus oxychloride and dimethylformamide are used to introduce the aldehyde group.
  • Direct Formylation: Direct formylation of methoxy-substituted benzenes using formic acid or other formylating agents under acidic conditions can also yield 2,4-dimethoxybenzaldehyde.

2,4-Dimethoxybenzaldehyde finds applications across various fields:

  • Analytical Chemistry: It is utilized as a reagent for quantifying phlorotannins in plant extracts.
  • Cosmetics: This compound is incorporated into hair dyes due to its aromatic properties .
  • Flavoring and Fragrance Industry: Its pleasant scent makes it suitable for use in perfumes and flavoring agents.

Several compounds share structural similarities with 2,4-dimethoxybenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-MethoxybenzaldehydeOne methoxy group at position 2Less sterically hindered; different reactivity
4-MethoxybenzaldehydeOne methoxy group at position 4Similar reactivity but distinct electronic effects
VanillinContains an aldehyde and a methoxy groupKnown flavoring agent; has distinct flavor profile
AnisaldehydeOne methoxy group at position 1Commonly used as a flavoring agent; simpler structure

The uniqueness of 2,4-dimethoxybenzaldehyde lies in its dual methoxy substitutions which enhance its reactivity compared to other derivatives. These substitutions influence both its chemical behavior and potential applications in synthesis and analysis.

XLogP3

1.7

Boiling Point

290.0 °C

Melting Point

72.0 °C

UNII

MM3U32AQ5F

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

613-45-6

Wikipedia

2,4-Dimethoxybenzaldehyde

Dates

Modify: 2023-08-15

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